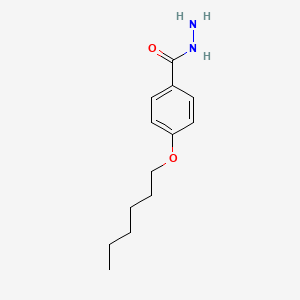
N-Phenethyl-benzene-1,4-diamine
Overview
Description
N-Phenethyl-benzene-1,4-diamine, also known as PBD, is an organic compound that is widely used in pharmaceutical, cosmetic, and agricultural industries. PBD is a colorless, volatile liquid and is used as a catalyst in the synthesis of a variety of compounds. PBD is also used in the production of polymers, surfactants, and other materials. PBD is a versatile compound and has numerous applications in the scientific research field.
Scientific Research Applications
Corrosion Inhibition in Steel
- N-Phenethyl-benzene-1,4-diamine derivatives have been investigated for their corrosion inhibiting properties. These compounds are effective in protecting mild steel in acidic environments, commonly used in industrial applications like steel pickling and oil well acidization. The efficiency of these inhibitors was demonstrated through various techniques such as weight loss measurement, electrochemical impedance spectroscopy, and surface morphology studies using SEM and AFM (Singh & Quraishi, 2016).
Chemical Kinetics and Reactivity Studies
- Studies on the reactivity of benzene-1,4-diamine derivatives, including this compound, have been conducted to understand their oxidation behaviors and interactions with other compounds. These investigations provide insights into the chemical properties and potential applications of these compounds in various industrial and research settings (Bailey et al., 2017).
Polymer Science and Material Engineering
- This compound derivatives are used in the synthesis of various polyimides and polyamides. These materials are notable for their solubility, thermal stability, and mechanical properties, making them suitable for a wide range of applications in the field of material science and engineering. The properties of these polymers, such as glass transition temperatures and solubility in different solvents, have been extensively studied (Liaw et al., 2001).
Electrochemical Synthesis and Applications
- This compound derivatives are involved in electrochemical synthesis processes. These compounds have been used in the development of new methodologies for synthesizing derivatives under mild and environmentally friendly conditions. Such methods are valuable for creating novel compounds with potential applications in various fields including pharmaceuticals and materials science (Sharafi-kolkeshvandi et al., 2016).
Optoelectronic and Sensor Applications
- Research on this compound derivatives has demonstrated their potential in optoelectronic applications. For instance, they have been studied for their aggregation-induced emission characteristics, suggesting applications in the development of advanced materials for fluorescence sensing and other optoelectronic devices (Wu et al., 2015).
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N-Phenethyl-benzene-1,4-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with antioxidant enzymes, forming stable structures during dehydrogenation processes . These interactions are crucial for its effectiveness as an antioxidant, as the compound can form biradicals that contribute to its antioxidant properties .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to impact the UV/Visible spectrum of cells, indicating its role in cellular responses to light . Additionally, its interaction with antioxidant enzymes suggests that it may play a role in protecting cells from oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, the compound’s interaction with antioxidant enzymes results in the formation of stable structures that enhance its antioxidant properties . This mechanism is crucial for its role in protecting cells from oxidative damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its effectiveness may decrease over time due to degradation . Long-term effects on cellular function have also been observed, indicating that prolonged exposure to the compound can lead to changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity . At higher doses, toxic or adverse effects may occur. It is important to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Understanding these pathways is crucial for determining the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important for its activity. The compound interacts with transporters and binding proteins that facilitate its movement within the cell . These interactions can affect its localization and accumulation, influencing its overall effectiveness.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
properties
IUPAC Name |
4-N-(2-phenylethyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDUTMLEOLCPDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368040 | |
| Record name | N-Phenethyl-benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39563-55-8 | |
| Record name | N-Phenethyl-benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


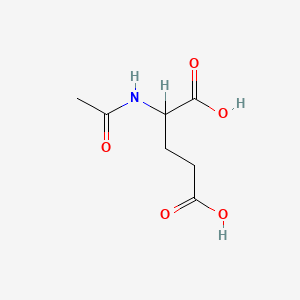
![Hydrazinecarbothioamide, 2-[(3-bromophenyl)methylene]-](/img/structure/B1270970.png)


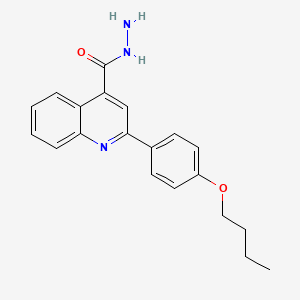
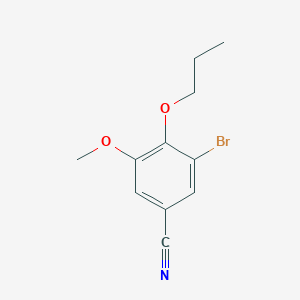
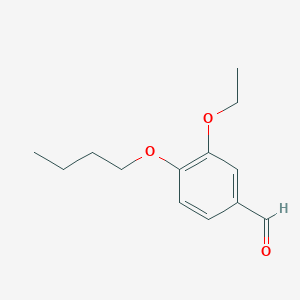
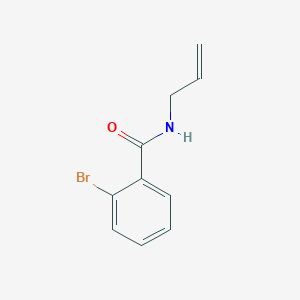
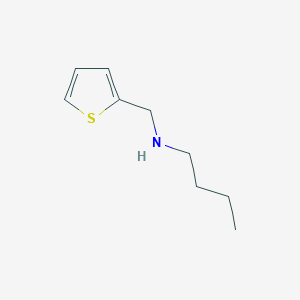
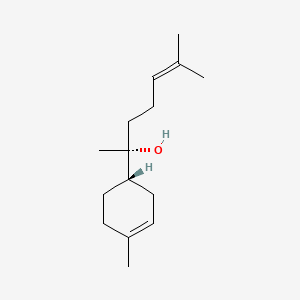
amine](/img/structure/B1270993.png)

